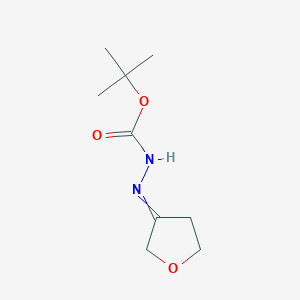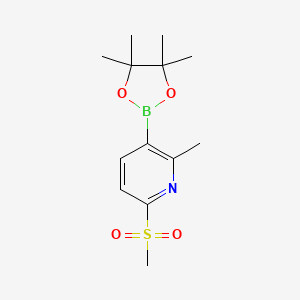
1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Übersicht
Beschreibung
“1,2-Dibromo-3,5-difluoro-4-nitrobenzene” is a chemical compound with the molecular formula C6HBr2F2NO2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,2-dibromo-4,5-difluoro-3-nitrobenzene was used in the production of 2,3-difluoroaniline . The compound was dissolved in methanol, and then 10% Pd/C and triethylamine were added .
Molecular Structure Analysis
The molecular structure of “1,2-Dibromo-3,5-difluoro-4-nitrobenzene” consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and one nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.
Wissenschaftliche Forschungsanwendungen
Efficient Precursors for Organic Transformations
1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, are highly valuable in organic chemistry for their role as precursors in various transformations. They are particularly noted for reactions based on intermediate formation of benzynes, enabling the synthesis of various derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Interactions and Reactivities
- Halogen Bonding and Hydrogen Bonding : Studies have shown that compounds like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene can participate in strong halogen and hydrogen bonding interactions, showcasing their potential in supramolecular chemistry and crystal engineering (Libri et al., 2008).
- Photophysics and Photochemistry : The simple nitroaromatic compounds, including fluorinated derivatives, exhibit rich photophysics and photochemistry, offering insights into decay paths, lack of fluorescence, and high triplet quantum yield (Giussani & Worth, 2017).
Sensing Applications
A zinc-based metal–organic framework study indicated the potential of halogenated nitrobenzenes, including fluorinated derivatives, in sensing applications for detecting various ions and organic compounds in water and ethanol, showcasing the material's sensitivity and stability under diverse conditions (Xu et al., 2020).
Molecular Structure and Conformation
Research on difluoronitrobenzene derivatives, which share structural similarities with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, has focused on their molecular structure, conformation, and internal rotation potential. These studies offer valuable insights into the effects of fluorine and nitro substituents on molecular geometry and behavior (Dorofeeva et al., 2008).
Reaction Mechanisms and Synthesis Pathways
- Substitution Reactions : Research exploring the substitution reactions of difluorodinitrobenzene derivatives has highlighted the preferential displacement of fluorine atoms over nitro groups, offering pathways for synthesizing novel compounds (Plater & Harrison, 2023).
- C-F Bond Activation : The study of palladium-catalyzed C-F bond activation in polyfluoronitrobenzene derivatives demonstrates the potential for regioselective arylation, facilitating the synthesis of polyfluorinated 2-arylnitrobenzene systems (Cargill et al., 2010).
Wirkmechanismus
Target of Action
Like many other organic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
Based on its structure, it may undergo reactions such as free radical bromination and nucleophilic substitution . The presence of bromine, fluorine, and nitro groups in the molecule suggests that it could participate in a variety of chemical reactions, potentially leading to changes in its targets .
Biochemical Pathways
Given its potential reactivity, it could influence a variety of biochemical processes, depending on its specific targets and the nature of its interactions with these targets .
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene’s action would depend on its specific targets and the nature of its interactions with these targets. These effects could range from changes in enzyme activity to alterations in cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and interactions with its targets .
Eigenschaften
IUPAC Name |
1,2-dibromo-3,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)5(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYUTSGUKNIBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)


![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)





